molecular formula C12H11N3O B1462121 2-Cyclopropyl-6-(pyridin-4-yl)pyrimidin-4-ol CAS No. 1159821-90-5

2-Cyclopropyl-6-(pyridin-4-yl)pyrimidin-4-ol

Cat. No.: B1462121
CAS No.: 1159821-90-5
M. Wt: 213.23 g/mol
InChI Key: FXXMVCKPDRDDGK-UHFFFAOYSA-N
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Description

2-Cyclopropyl-6-(pyridin-4-yl)pyrimidin-4-ol is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a pyrimidine ring substituted with a cyclopropyl group at the 2-position and a pyridin-4-yl group at the 6-position, with a hydroxyl group at the 4-position.

Biochemical Analysis

Biochemical Properties

2-Cyclopropyl-6-(pyridin-4-yl)pyrimidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with serine/threonine-protein kinase ATR, which is involved in DNA damage response mechanisms . This interaction is crucial for maintaining genomic stability and regulating cellular responses to DNA damage.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the phosphorylation of histone variant H2AX at sites of DNA damage, thereby regulating the DNA damage response . This modulation can lead to changes in gene expression and cellular metabolism, affecting overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to serine/threonine-protein kinase ATR, inhibiting its activity and thereby affecting the DNA damage response pathway . This inhibition can lead to the activation of downstream signaling pathways and changes in gene expression, ultimately influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing DNA damage response and promoting genomic stability. At higher doses, it can cause toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to affect the activity of enzymes involved in DNA repair and replication, thereby influencing metabolic pathways related to genomic stability . These interactions can lead to changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . The compound’s distribution can affect its activity and function, influencing its overall impact on cellular processes.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its role in regulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-6-(pyridin-4-yl)pyrimidin-4-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-6-(pyridin-4-yl)pyrimidin-4-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The pyridine ring can be reduced to form a piperidine derivative.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions at the 2- and 6-positions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyclopropyl-6-(pyridin-4-yl)pyrimidin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropyl-6-(pyridin-2-yl)pyrimidin-4-ol
  • 2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-ol
  • 2-Cyclopropyl-6-(pyridin-5-yl)pyrimidin-4-ol

Uniqueness

2-Cyclopropyl-6-(pyridin-4-yl)pyrimidin-4-ol is unique due to the specific positioning of the pyridin-4-yl group, which can influence its binding affinity and selectivity towards certain molecular targets. This positional specificity can result in distinct biological activities and potential therapeutic applications compared to its analogs .

Properties

IUPAC Name

2-cyclopropyl-4-pyridin-4-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c16-11-7-10(8-3-5-13-6-4-8)14-12(15-11)9-1-2-9/h3-7,9H,1-2H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXMVCKPDRDDGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=O)N2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropyl-6-(pyridin-4-yl)pyrimidin-4-ol
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Reactant of Route 6
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